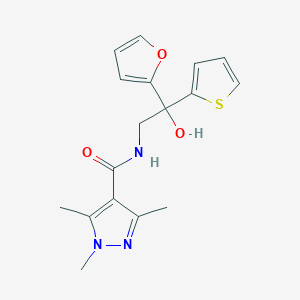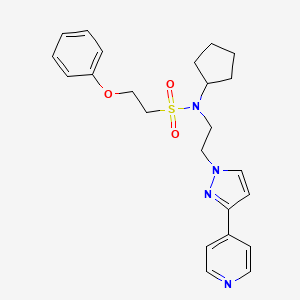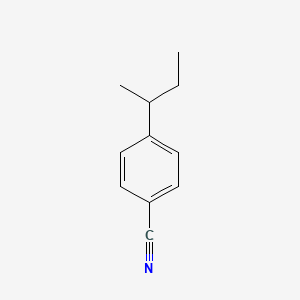![molecular formula C18H28N2O3S B2467063 N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214874-66-4](/img/structure/B2467063.png)
N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be bonded to hydrogen atoms or to carbon chains .Chemical Reactions of Amides Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also react with halogens to form N-substituted amides .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
A study by Buerger et al. (2001) focused on a compound structurally related to N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, highlighting its role as a nonnucleoside inhibitor targeting cytomegalovirus (CMV) DNA maturation. This compound, by interfering with viral DNA maturation and packaging, showcases a novel approach to combating CMV infections, which is crucial for immunocompromised patients (Buerger et al., 2001).
Cardiac Applications
Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their effectiveness as cardiac myosin activators. This research is significant for developing treatments for systolic heart failure, demonstrating the potential of these compounds in improving cardiac function and offering new therapeutic avenues (Manickam et al., 2019).
Chemical Synthesis and Modification
The synthesis and chemical behavior of related sulfonamides have been extensively studied for various applications, including the development of new synthetic methods and the creation of compounds with potential biological activities. For instance, research by Cremlyn and Nunes (1987) and others have contributed to understanding the reactions and potential applications of sulfonamides in creating biologically active molecules and novel materials (Cremlyn & Nunes, 1987).
Antimicrobial Activity
Studies such as those by Ghorab et al. (2017) have synthesized new sulfonamide derivatives to investigate their antimicrobial properties. These efforts highlight the role of sulfonamides in developing new antimicrobial agents, showcasing the broad spectrum of activities against various bacteria and fungi (Ghorab et al., 2017).
Optical and Material Science Applications
Antony et al. (2019) synthesized a π-conjugated chromophore based on a sulfonamide compound, demonstrating applications in optical materials. This research contributes to the development of materials with potential use in electronic and photonic devices, highlighting the versatility of sulfonamides in material science (Antony et al., 2019).
Wirkmechanismus
The mechanism of action of amides can vary depending on their use. For example, some amides are used in medications, where they can interact with biological targets to produce a therapeutic effect .
Physical and Chemical Properties of Amides Amides have high boiling points due to the presence of polar bonds and the ability to form hydrogen bonds. They are generally soluble in water, especially if they have a small number of carbon atoms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-5-6-13-20(4)18(21)17(15(2)3)19-24(22,23)14-12-16-10-8-7-9-11-16/h7-12,14-15,17,19H,5-6,13H2,1-4H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRLISSPUFSFP-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C(=O)C(C(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)
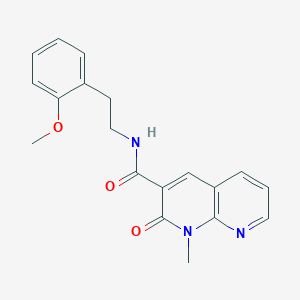

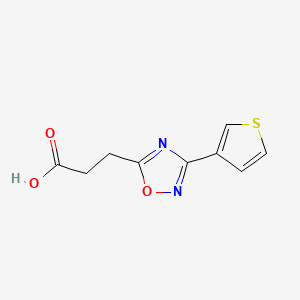

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/no-structure.png)
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)
